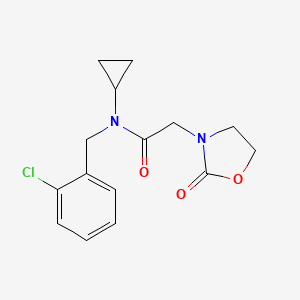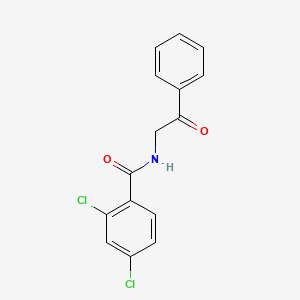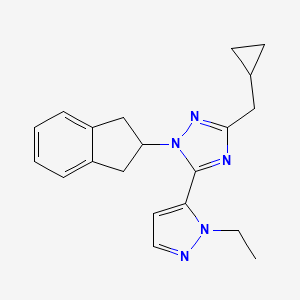
N-(2-chlorobenzyl)-N-cyclopropyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2-chlorobenzyl)-N-cyclopropyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide typically involves multistep reactions, including amination, cyclization, and acylation processes. For instance, Yang Chao (2008) describes a method to synthesize N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives through amination and cyclization, demonstrating the general approach towards constructing the oxazolidin core present in our compound of interest (Yang Chao, 2008).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by their stable five-membered ring system, which often incorporates various substituents that impact the compound's overall physical and chemical properties. Research by T. C. Nogueira et al. (2015) on similar compounds highlights the role of hydrogen bonding, π-π stacking, and other weak interactions in defining the molecular conformation and potential reactivity patterns (Nogueira et al., 2015).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. For example, research into related oxazolidinone and acetamide derivatives reveals their utility in forming complex structures through reactions such as cyclization and alkylation, offering insights into the reactivity of our compound of interest (Vigroux, Bergon, & Zedde, 1995).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of this compound, are significantly influenced by its molecular structure. The oxazolidinone ring imparts a degree of rigidity, affecting the compound's solubility and thermal behavior. Studies on similar compounds provide valuable data on how structural modifications can alter these physical properties (Crich & Vinod, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and nucleophiles, are pivotal in understanding the compound's behavior in synthetic and biological contexts. For example, the presence of the oxazolidinone moiety influences the compound's acid-base characteristics and its reactivity towards nucleophilic attack, as demonstrated in studies on oxazolidinone-based compounds (Crich & Li, 2007).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-cyclopropyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-13-4-2-1-3-11(13)9-18(12-5-6-12)14(19)10-17-7-8-21-15(17)20/h1-4,12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATVVJOQONLLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2Cl)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5638262.png)

![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)


![7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5638290.png)
![{(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638299.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine](/img/structure/B5638303.png)

![N-ethyl-2-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B5638323.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5638326.png)
acetic acid](/img/structure/B5638328.png)
![2-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2H-1,2,3-benzotriazole](/img/structure/B5638333.png)
![2-{[(2-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5638344.png)